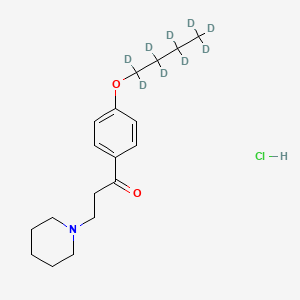
Dyclonine-d9 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dyclonine-d9 (hydrochloride) is a deuterium-labeled derivative of dyclonine hydrochloride. Dyclonine hydrochloride is a topical anesthetic commonly used for pain relief from canker sores, fever blisters, and prior to endoscopic procedures. The deuterium labeling in dyclonine-d9 (hydrochloride) allows for its use in various scientific research applications, particularly in studies involving pharmacokinetics and metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dyclonine-d9 (hydrochloride) typically involves the deuteration of dyclonine hydrochloride. The process begins with the synthesis of dyclonine hydrochloride, which involves the reaction of phenol with n-butyl bromide to form butyl benzene. This intermediate is then reacted with piperidine and propionyl chloride to yield dyclonine hydrochloride .
Industrial Production Methods
Industrial production of dyclonine-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in the production of dyclonine-d9 (hydrochloride) to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Dyclonine-d9 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dyclonine-d9 (hydrochloride) may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Dyclonine-d9 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of dyclonine in the body.
Metabolic Pathways: Helps in tracing the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new anesthetic drugs and formulations.
Biological Studies: Employed in studies involving pain relief mechanisms and local anesthesia
Mécanisme D'action
Dyclonine-d9 (hydrochloride) exerts its effects by blocking both the initiation and conduction of nerve impulses. This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which stabilizes the membrane and inhibits depolarization. This results in the failure of a propagated action potential and subsequent conduction blockade .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: Another local anesthetic used for similar applications.
Benzocaine: Commonly used in over-the-counter topical pain relievers.
Tetracaine: Used for topical anesthesia in medical procedures
Uniqueness
Dyclonine-d9 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. This isotopic labeling allows for more precise tracking and analysis compared to non-labeled compounds .
Propriétés
Formule moléculaire |
C18H28ClNO2 |
|---|---|
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
1-[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19;/h7-10H,2-6,11-15H2,1H3;1H/i1D3,2D2,3D2,15D2; |
Clé InChI |
KNZADIMHVBBPOA-UJUQEVQPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


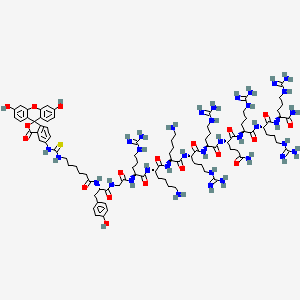

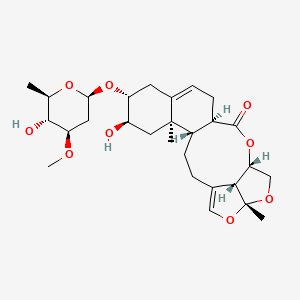
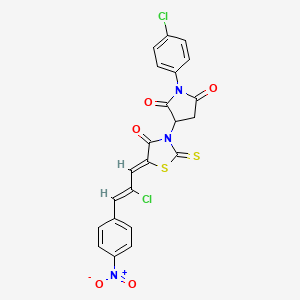
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
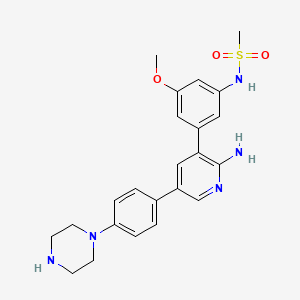
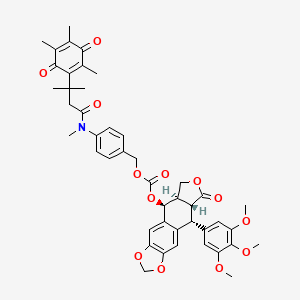
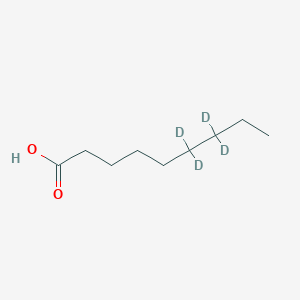

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
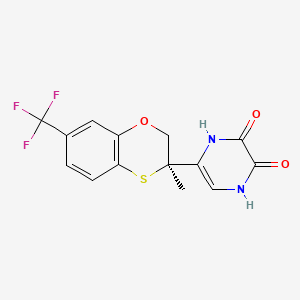
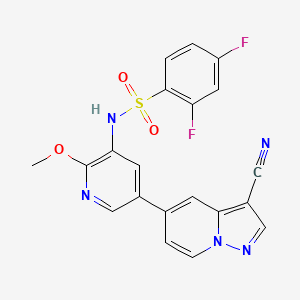

![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
